molecular formula C9H17NO B3429482 (2S)-2-Isocyanatooctane CAS No. 745783-87-3

(2S)-2-Isocyanatooctane

Cat. No.: B3429482
CAS No.: 745783-87-3
M. Wt: 155.24 g/mol
InChI Key: FTWPDIQXUDUDPL-VIFPVBQESA-N
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Description

(2S)-2-Isocyanatooctane is an organic compound characterized by the presence of an isocyanate functional group attached to the second carbon of an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Isocyanatooctane typically involves the reaction of (2S)-2-aminooctane with phosgene or a phosgene substitute such as triphosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction can be represented as follows:

(2S)-2-Aminooctane+PhosgeneThis compound+Hydrochloric Acid\text{(2S)-2-Aminooctane} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric Acid} (2S)-2-Aminooctane+Phosgene→this compound+Hydrochloric Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of phosgene substitutes is preferred to minimize the hazards associated with phosgene gas. Additionally, the reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Isocyanatooctane undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

    Polymerization: this compound can polymerize to form polyurethanes, which are valuable materials in the production of foams, elastomers, and coatings.

Common Reagents and Conditions

    Alcohols: React with this compound to form urethanes under mild conditions.

    Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.

    Catalysts: Such as dibutyltin dilaurate, are used to accelerate the polymerization reactions.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyurethanes: Resulting from polymerization processes.

Scientific Research Applications

(2S)-2-Isocyanatooctane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce isocyanate functionality into molecules.

    Biology: Employed in the modification of biomolecules for the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of polyurethanes, which are essential materials in various industrial applications, including automotive, construction, and textiles.

Mechanism of Action

The mechanism of action of (2S)-2-Isocyanatooctane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The molecular targets include hydroxyl and amino groups present in various substrates. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Isocyanatobutane: A shorter-chain analogue with similar reactivity but different physical properties.

    (2S)-2-Isocyanatohexane: Another analogue with a six-carbon chain, exhibiting similar chemical behavior.

    (2S)-2-Isocyanatodecane: A longer-chain analogue with comparable reactivity but distinct applications due to its chain length.

Uniqueness

(2S)-2-Isocyanatooctane is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its analogues. Its reactivity and versatility make it a valuable compound in various applications, particularly in the synthesis of polyurethanes and other functional materials.

Properties

IUPAC Name

(2S)-2-isocyanatooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWPDIQXUDUDPL-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314071
Record name (2S)-2-Isocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-87-3
Record name (2S)-2-Isocyanatooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Isocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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